molecular formula C22H46O2S2 B048020 Bis(11-hydroxyundecyl) disulfide CAS No. 119438-02-7

Bis(11-hydroxyundecyl) disulfide

Cat. No. B048020
M. Wt: 406.7 g/mol
InChI Key: QDDVALINJKRSDC-UHFFFAOYSA-N
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Description

“Bis(11-hydroxyundecyl) disulfide” is a chemical compound with the molecular formula C22H46O2S2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Bis(11-hydroxyundecyl) disulfide” is represented by the InChI string: InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 . The compound has a molecular weight of 406.73 g/mol

Scientific Research Applications

  • Lithium-Sulfur Rechargeable Batteries : Protected bis(hydroxyorganyl) polysulfides, a class of compounds related to Bis(11-hydroxyundecyl) disulfide, have been found to significantly increase the capacity of lithium-sulfur rechargeable batteries by 35% when used as electrolyte modifiers (Trofimov et al., 2011).

  • Synthesis of New Ethers : Bis(diorganylthiophosphinoyl)-disulfides, a related compound, has been used in sulfur chemistry for the synthesis of new ethers, demonstrating the versatility of disulfides in organic synthesis (Bergemann et al., 1993).

  • Oligo(nucleoside Phosphorothioate)s Synthesis : Bis(O,O-diisopropoxy phosphinothioyl) disulfide, another related compound, has been used as a sulfurizing reagent for the efficient synthesis of oligo(nucleoside phosphorothioate)s, demonstrating high sulfur content and cost-effectiveness (Stec et al., 1993).

  • Influence on Chiral Conformations : Weak sulfur interactions and hydrogen bonds in derivatives of bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide influence the folding and unfolding conformation, affecting their chiral conformations in solid state (Esparza-Ruiz et al., 2007).

  • Self-Assembly and Functional Group Effects : Asymmetric disulfides, including derivatives of Bis(11-hydroxyundecyl) disulfide, can form well-ordered monolayers on graphite, influencing adsorption and reduction processes (Noh et al., 1999).

  • Self-Healing Elastomers : Aromatic disulfide metathesis has been utilized in the design of self-healing poly(urea–urethane) elastomers, operating at room temperature without external intervention (Rekondo et al., 2014).

  • Solid State Structure and Dynamics : The structure and dynamics of bis(organothiophosphoryl) disulfides in solid state have been studied, providing insights into the behavior of these types of compounds (Knopik et al., 1993).

properties

IUPAC Name

11-(11-hydroxyundecyldisulfanyl)undecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDVALINJKRSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCSSCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571568
Record name 11,11'-Disulfanediyldi(undecan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(11-hydroxyundecyl) disulfide

CAS RN

119438-02-7
Record name 11,11'-Disulfanediyldi(undecan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(11-hydroxyundecyl) disulfide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Noh, M Hara - Langmuir, 2000 - ACS Publications
We have monitored the adsorption process of 11-hydroxyundecyl octadecyl disulfide (CH 3 (CH 2 ) 17 SS(CH 2 ) 11 OH, HUOD) self-assembled monolayers (SAMs) on the Au(111) …
Number of citations: 110 pubs.acs.org
B Berron, GK Jennings - Langmuir, 2006 - ACS Publications
We report the preparation of loosely packed hydroxyl-terminated self-assembled monolayers (SAMs) on gold by the adsorption of bis(11,11‘-dithioundecyl)perfluoroheptanoate and …
Number of citations: 42 pubs.acs.org
CD Bain, EB Troughton, YT Tao, J Evall… - Journal of the …, 1989 - ACS Publications
Long-chain alkanethiols, HS (CH2)„X, adsorb from solution onto gold surfaces and form ordered, oriented monolayer films. The properties of the interfaces between the films and liquids …
Number of citations: 993 pubs.acs.org
S Peeters, T Stakenborg, G Reekmans… - Biosensors and …, 2008 - Elsevier
The immobilization of DNA strands is an essential step in the development of any DNA biosensor. Self-assembled mixed DNA/alkanethiol films are often used for coupling DNA probes …
Number of citations: 90 www.sciencedirect.com
KL Luska, A Moores - Canadian Journal of Chemistry, 2012 - cdnsciencepub.com
Gold nanoparticles (Au NPs) stabilized with six different thiolate-functionalized ionic liquids (TFILs) were synthesized in an organic solvent. The size and optical properties of the TFIL-…
Number of citations: 5 cdnsciencepub.com
MA Poggi, LA Bottomley, PT Lillehei - Nano Letters, 2004 - ACS Publications
Nanotube/polymer composite interfaces are of interest for next generation composites. We have examined the adhesion between thiolated AFM cantilever tips and single walled carbon …
Number of citations: 59 pubs.acs.org
IN Ismail, NIA Asri, HA Tajuddin, Z Abdullah - Journal of fluorescence, 2015 - Springer
A coumarin-terminated self-assembled monolayer on silver particles (C-SAM) from the reduction of silver ions in the presence of compound 3 was successfully prepared by utilizing …
Number of citations: 1 link.springer.com
S Huh, SB Kim - The Journal Of Physical Chemistry C, 2010 - ACS Publications
A novel multifunctional nanocomposite (P3OT-AuNPs-CI) consisting of gold nanoparticles coated with the conducting polymer poly(3-octylthiophene) and a molecule containing the …
Number of citations: 24 pubs.acs.org
H Van Ryswyk, ED Turtle, R Watson-Clark, TA Tanzer… - Langmuir, 1996 - ACS Publications
The rate of base-mediated ester hydrolysis in monolayers of 11-mercaptoundecyl isonicotinate on gold is monitored by infrared spectroscopy and cyclic voltammetry. The hydrolysis …
Number of citations: 44 pubs.acs.org
H Schönherr, V Chechik, CJM Stirling… - Journal of the …, 2000 - ACS Publications
The kinetics of alkaline hydrolysis of ester groups in self-assembled monolayers (SAMs) were monitored by a combination of atomic force microscopy (AFM) on the nanometer scale and …
Number of citations: 55 pubs.acs.org

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